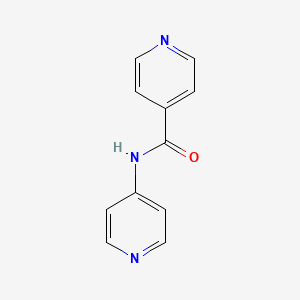
N-(ピリジン-4-イル)イソニコチンアミド
説明
4-Pyridinecarboxamide, N-4-pyridinyl-, also known as 4-Pyridinecarboxamide, N-4-pyridinyl-, is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarboxamide, N-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, N-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核剤
N-(ピリジン-4-イル)イソニコチンアミドとその誘導体は、抗結核剤としての可能性について研究されています . 一連の新規置換-N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体は、結核菌H37Raに対する抗結核活性について設計、合成、評価されました .
抗マイコバクテリア物質
N-(ピリジン-4-イル)イソニコチンアミドは、その抗マイコバクテリア特性について研究されています . フェニル環とピリジン環の疎水性と電子吸引基効果のバランスは、N-(ピリジン-4-イル)サリチルアミドの抗マイコバクテリア活性に影響を与えます .
4-オキソ-1,3-チアザナン-3-イルイソニコチンアミド誘導体の合成
N-(ピリジン-4-イル)イソニコチンアミドは、複素環式ビルディングブロックとして、4-オキソ-1,3-チアザナン-3-イルイソニコチンアミド誘導体を合成するために使用できます .
有機スズ(IV)錯体の合成
N-(ピリジン-4-イル)イソニコチンアミドは、様々な生物活性研究のためのホスホラミデートリガンドの合成に使用できます . これらのリガンドは、有機スズ(IV)錯体を生成するために使用できます .
作用機序
Target of Action
It’s known that the nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations .
Mode of Action
N-(Pyridin-4-yl)isonicotinamide acts as a bidentate ligand in coordination polymers . This means it can bind to two different sites on the same metal ion, allowing it to bridge metal centers .
Biochemical Pathways
Its ability to act as a bidentate ligand suggests it may play a role in the formation of coordination polymers .
Pharmacokinetics
Its molecular weight of 19921 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its role as a bidentate ligand suggests it may influence the structure and properties of coordination polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Pyridin-4-yl)isonicotinamide. For instance, it should be stored in a dry room temperature environment to maintain its stability . Additionally, it should be handled with appropriate personal protective equipment to avoid irritation to the eyes, skin, and respiratory tract .
生化学分析
Biochemical Properties
4-Pyridinecarboxamide, N-4-pyridinyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where it acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for redox reactions in cellular metabolism. Additionally, 4-Pyridinecarboxamide, N-4-pyridinyl- can act as a ligand for metal cations, forming coordination complexes that can influence enzymatic activities .
Cellular Effects
The effects of 4-Pyridinecarboxamide, N-4-pyridinyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Furthermore, 4-Pyridinecarboxamide, N-4-pyridinyl- can enhance the activity of sirtuins, a class of proteins involved in cellular regulation, thereby impacting cell survival and aging .
Molecular Mechanism
At the molecular level, 4-Pyridinecarboxamide, N-4-pyridinyl- exerts its effects through various mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, it can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to increased sensitivity of cells to DNA damage. Additionally, 4-Pyridinecarboxamide, N-4-pyridinyl- can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyridinecarboxamide, N-4-pyridinyl- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-Pyridinecarboxamide, N-4-pyridinyl- can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Pyridinecarboxamide, N-4-pyridinyl- vary with different dosages in animal models. At low doses, it can enhance cellular metabolism and improve stress resistance. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
4-Pyridinecarboxamide, N-4-pyridinyl- is involved in several metabolic pathways. It is a precursor in the biosynthesis of NAD+, which is essential for various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound also interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in NAD+ biosynthesis .
Transport and Distribution
Within cells and tissues, 4-Pyridinecarboxamide, N-4-pyridinyl- is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or facilitated transport. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Pyridinecarboxamide, N-4-pyridinyl- is critical for its activity and function. It is primarily localized in the nucleus and mitochondria, where it participates in various biochemical processes. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its localization and activity .
特性
IUPAC Name |
N-pyridin-4-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNVMFOOMYSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396024 | |
| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64479-78-3 | |
| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-(Pyridin-4-yl)isonicotinamide interact with metal ions, and what are the structural features of these complexes?
A1: N-(Pyridin-4-yl)isonicotinamide acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. Research on its complex with cobalt(II) [ [] ] reveals that it binds to the metal center through the nitrogen atoms of its pyridine rings. The resulting complex, Diaquabis[N-(pyridin-4-yl)isonicotinamide-κN]bis(thiocyanato-κN)cobalt(II), exhibits an octahedral geometry around the cobalt ion. The structure of this complex is further stabilized by hydrogen bonding interactions between the ligands and water molecules.
Q2: What are the potential applications of N-(Pyridin-4-yl)isonicotinamide in material science?
A2: Research suggests that N-(Pyridin-4-yl)isonicotinamide is a promising building block for creating porous materials like metal-organic frameworks (MOFs) [ [] ]. These MOFs possess unique properties, including high surface areas and tunable pore sizes. In one study, a copper-based MOF, 2(H2O)12, was successfully synthesized [ [] ]. The presence of amide groups within the MOF's pores allows for strong interactions with specific gases like carbon dioxide and acetylene. This characteristic makes this MOF highly selective in gas separation applications, particularly for separating these gases from methane.
Q3: Has N-(Pyridin-4-yl)isonicotinamide been explored for environmental remediation purposes?
A3: Recent research highlights the potential of N-(Pyridin-4-yl)isonicotinamide in designing materials for uranium capture and detection [ [] ]. A zinc-based metal-organic framework (HNU-50) utilizing N-pyridin-4-ylpyridine-4-carboxamide as a ligand demonstrated a remarkable ability to selectively adsorb uranium from aqueous solutions [ [] ]. The amide groups, along with uncoordinated carboxyl groups from another ligand in the framework, provide effective binding sites for uranyl ions. This material's ability to concurrently adsorb and detect uranium makes it a promising candidate for addressing uranium contamination in water sources.
Q4: How does the structural flexibility of N-(Pyridin-4-yl)isonicotinamide impact its coordination behavior and material properties?
A4: The flexibility of the N-(Pyridin-4-yl)isonicotinamide ligand, particularly the rotation around the amide bond, influences the structure of the resulting materials [ [] ]. This flexibility allows the ligand to adopt different conformations to optimize metal coordination geometries and packing arrangements within the crystal lattice. This adaptability is crucial for creating porous frameworks with specific pore sizes and shapes, directly impacting gas adsorption and separation properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


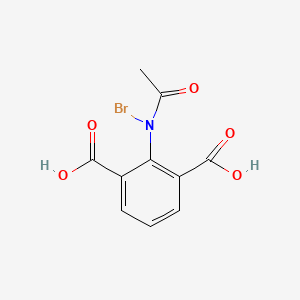
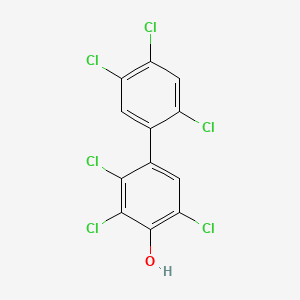
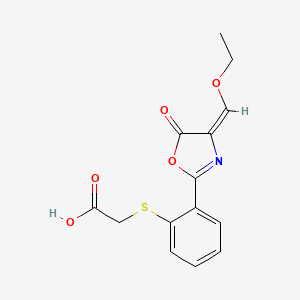
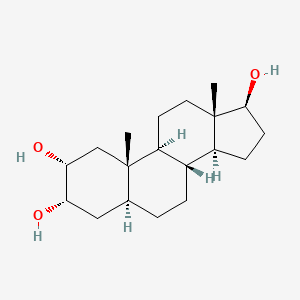
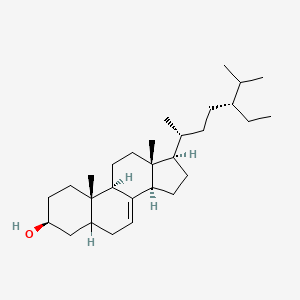
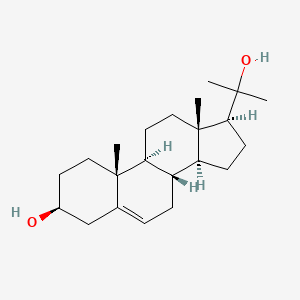
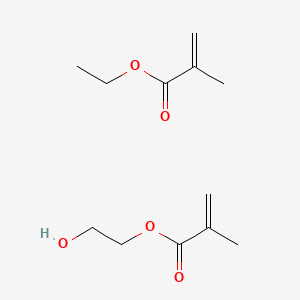
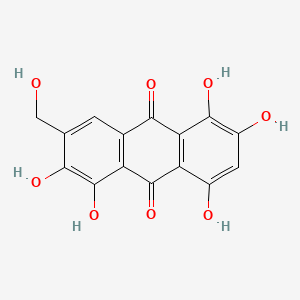


![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)
![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)
![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)
![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)
